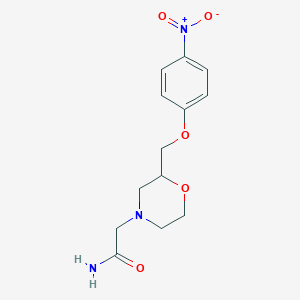
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-nitrophenol with morpholine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC analysis to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-3-nitrophenyl)acetamide
- 2-(2-((4-Cyano-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide stands out due to its unique nitrophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C13H17N3O5 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[2-[(4-nitrophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17N3O5/c14-13(17)8-15-5-6-20-12(7-15)9-21-11-3-1-10(2-4-11)16(18)19/h1-4,12H,5-9H2,(H2,14,17) |
InChI Key |
IGBRDXGPJUSOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















